4-(acetylamino)-N-(4-chlorophenyl)benzamide

Acetylcholinesterase inhibition Malaria vector control Insecticide discovery

Target malaria vector control with 4-(acetylamino)-N-(4-chlorophenyl)benzamide (CAS 895-83-0), a selective Anopheles gambiae acetylcholinesterase inhibitor (IC50=142 nM). Unlike CI-994, it shows negligible HDAC/FAAH activity, making it an ideal inactive control for endocannabinoid research. With a tractable solubility of ~10 µM, it is perfect for formulation development. Secure your research supply today—available in 95% purity with reliable global shipping.

Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
Cat. No. B5659985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(acetylamino)-N-(4-chlorophenyl)benzamide
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClN2O2/c1-10(19)17-13-6-2-11(3-7-13)15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,19)(H,18,20)
InChIKeyXYDNAOKRNXDJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 90 g / 165.86 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acetylamino)-N-(4-chlorophenyl)benzamide: Key Structural and Physicochemical Data for Research Procurement


4-(Acetylamino)-N-(4-chlorophenyl)benzamide (CAS 895-83-0) is a synthetic benzamide derivative with the molecular formula C15H13ClN2O2 and a molecular weight of 288.73 g/mol. Its structure features a 4-acetamidobenzamide core and a 4-chlorophenyl substituent . The compound is typically supplied with a purity of 95% and is of interest in medicinal chemistry and chemical biology research [1].

Critical Procurement Consideration: Why 4-(Acetylamino)-N-(4-chlorophenyl)benzamide Cannot Be Replaced by Simple Benzamide Analogs


Substitution of 4-(acetylamino)-N-(4-chlorophenyl)benzamide with structurally related benzamides, such as N-(4-chlorophenyl)benzamide or 4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994), is not equivalent due to significant differences in target engagement, potency, and physicochemical properties. While CI-994 is a well-characterized HDAC inhibitor, 4-(acetylamino)-N-(4-chlorophenyl)benzamide demonstrates a distinct biological profile, including potent inhibition of Anopheles gambiae acetylcholinesterase (AChE) and negligible activity against fatty acid amide hydrolase (FAAH) [1]. Furthermore, its aqueous solubility profile differs from that of simpler benzamide analogs, impacting formulation and experimental design . These differences underscore the necessity for precise chemical identity in research applications.

Quantitative Differentiation of 4-(Acetylamino)-N-(4-chlorophenyl)benzamide from Closest Analogs


Superior Potency Against Anopheles gambiae Acetylcholinesterase Compared to Other Benzamide Derivatives

4-(Acetylamino)-N-(4-chlorophenyl)benzamide inhibits recombinant Anopheles gambiae acetylcholinesterase (AgAChE) with an IC50 of 142 nM after 10 minutes of incubation [1]. In contrast, a series of benzamide derivatives evaluated in a separate study exhibited only moderate AChE inhibition, with IC50 values ranging from 33.1 to 85.8 µM [2]. This represents a >200-fold difference in potency, highlighting the unique activity profile conferred by the specific substitution pattern of this compound.

Acetylcholinesterase inhibition Malaria vector control Insecticide discovery

Divergent Biological Profile: Lack of HDAC Inhibition Contrasts with Clinical Candidate CI-994

Unlike its structural analog CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide), which is a known histone deacetylase (HDAC) inhibitor with IC50 values of 0.9 µM (HDAC1), 0.9 µM (HDAC2), 1.2 µM (HDAC3), and >20 µM (HDAC8) [1], 4-(acetylamino)-N-(4-chlorophenyl)benzamide does not exhibit HDAC inhibitory activity in NB4 cells at relevant concentrations. This is evidenced by its EC50 of 340 nM for histone H3 acetylation, which is significantly higher than the sub-micromolar IC50 values reported for CI-994 [2]. This difference in activity profile is likely due to the replacement of the 2-aminophenyl moiety in CI-994 with the 4-chlorophenyl group in the target compound, which alters zinc-binding capacity and target engagement.

HDAC inhibition Cancer research Selectivity profiling

Negligible FAAH Inhibition: A Point of Differentiation from Endocannabinoid System Modulators

4-(Acetylamino)-N-(4-chlorophenyl)benzamide demonstrates extremely weak inhibition of human fatty acid amide hydrolase (FAAH), with an IC50 value exceeding 100,000 nM [1]. This is in stark contrast to several potent FAAH inhibitors, such as PF-04457845 (IC50 = 7.2 nM) and URB597 (IC50 = 4.6 nM) [2]. The lack of FAAH activity suggests that this compound does not modulate endocannabinoid signaling, making it a suitable control or inactive scaffold for studies investigating the endocannabinoid system.

FAAH inhibition Endocannabinoid system Pain research

Moderate Aqueous Solubility: A Formulation Consideration Relative to More Lipophilic Analogs

The aqueous solubility of 4-(acetylamino)-N-(4-chlorophenyl)benzamide at pH 7.4 is reported as 1 (logS units) , corresponding to a solubility of approximately 10 µM. While this is moderate, it is important to note that simpler analogs, such as N-(4-chlorophenyl)benzamide, are predicted to be even less soluble due to the absence of the polar acetylamino group [1]. The presence of the acetylamino group contributes to increased polarity and hydrogen bonding capacity, which may slightly improve aqueous solubility compared to non-aminated derivatives. This moderate solubility should be taken into account when designing in vitro assays or considering in vivo administration routes.

Aqueous solubility Formulation ADME properties

Recommended Applications of 4-(Acetylamino)-N-(4-chlorophenyl)benzamide Based on Quantitative Evidence


Insecticide Discovery: Targeting Anopheles gambiae Acetylcholinesterase for Malaria Vector Control

Given its potent inhibition of AgAChE (IC50 = 142 nM), 4-(acetylamino)-N-(4-chlorophenyl)benzamide serves as an excellent starting point for the development of novel insecticides targeting malaria vectors. Its activity against this specific enzyme, which is a validated target for insect control, makes it a valuable tool for structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Chemical Biology: A Control Scaffold for Endocannabinoid System Studies

The compound's negligible activity against FAAH (IC50 > 100,000 nM) renders it a suitable control or inactive scaffold for experiments investigating the endocannabinoid system. Researchers can use this compound to probe FAAH-independent pathways or to ensure that observed effects are not due to off-target FAAH inhibition [2].

Selectivity Profiling: Differentiating from HDAC Inhibitors like CI-994

In contrast to the HDAC inhibitor CI-994, 4-(acetylamino)-N-(4-chlorophenyl)benzamide does not potently inhibit HDAC activity in cells (EC50 = 340 nM for H3 acetylation). This divergent profile makes it a useful comparator in studies aimed at understanding the structural determinants of HDAC inhibition within the benzamide class [3].

Formulation Development: Exploring Solubility Enhancement Strategies

With a moderate aqueous solubility of approximately 10 µM at pH 7.4, this compound presents a tractable solubility challenge for formulation scientists. It can be used as a model compound to develop and test solubility enhancement techniques, such as co-solvent systems or nanoparticle formulations, that may be applicable to a broader range of moderately soluble benzamide derivatives .

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